molecular formula C16H20N4O B2819841 3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one CAS No. 2379949-91-2

3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one

Cat. No.: B2819841
CAS No.: 2379949-91-2
M. Wt: 284.363
InChI Key: QTVVSDDOQPWTIM-UHFFFAOYSA-N
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Description

3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one is a complex organic compound that features a benzimidazole moiety, an azetidine ring, and a piperidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one is unique due to its combined structural features of benzimidazole, azetidine, and piperidinone. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.

Properties

IUPAC Name

3-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-11-18-13-5-2-3-6-14(13)20(11)12-9-19(10-12)15-7-4-8-17-16(15)21/h2-3,5-6,12,15H,4,7-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVVSDDOQPWTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C4CCCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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